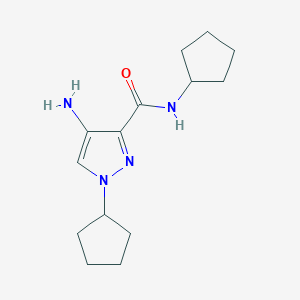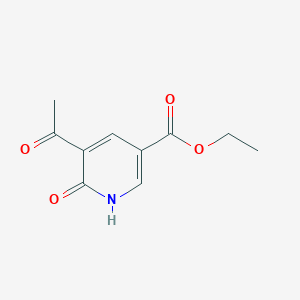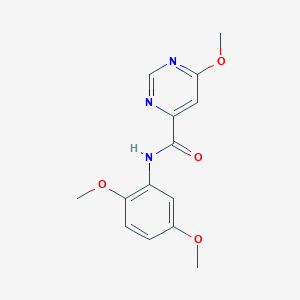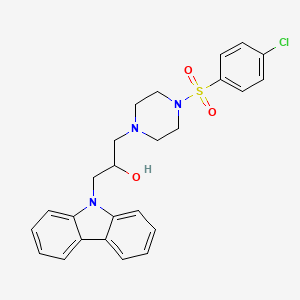
4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide” is a solid substance with the empirical formula C6H10N4O . It’s important to note that this is not the exact compound you asked about, but it has a similar structure .
Synthesis Analysis
While specific synthesis information for “4-Amino-N,1-dicyclopentyl-1H-pyrazole-3-carboxamide” was not found, pyrazole derivatives can be synthesized through various methods. For instance, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton .Molecular Structure Analysis
The structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as IR, MS, 1H-NMR and 13C-NMR spectroscopy .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the compound “4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide” is a solid substance .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-amino-N,1-dicyclopentylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c15-12-9-18(11-7-3-4-8-11)17-13(12)14(19)16-10-5-1-2-6-10/h9-11H,1-8,15H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQGOKCWPNINPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(C=C2N)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645258.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)
![Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate](/img/structure/B2645264.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-isopropoxy-2-methyl-4H-chromen-4-one](/img/structure/B2645271.png)

![3-methoxy-8-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2645274.png)


![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)
